1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine
CAS No.: 126826-67-3
Cat. No.: VC17079928
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126826-67-3 |
|---|---|
| Molecular Formula | C13H19N3O2S |
| Molecular Weight | 281.38 g/mol |
| IUPAC Name | (NE)-4-amino-N-(1-piperidin-1-ylethylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+ |
| Standard InChI Key | XHRJHQOZQVPNDZ-RVDMUPIBSA-N |
| Isomeric SMILES | C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2 |
| Canonical SMILES | CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 1-(1-(((4-aminophenyl)sulfonyl)imino)ethyl)piperidine is C₁₃H₁₉N₃O₂S, derived from its piperidine core, ethylimino linker, and 4-aminobenzenesulfonyl group. Key structural features include:
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A piperidine ring (C₅H₁₁N) providing conformational rigidity.
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An ethylimino bridge (-CH₂-CH₂-N=) connecting the piperidine to the sulfonamide group.
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A 4-aminophenylsulfonyl moiety (-SO₂-C₆H₄-NH₂) conferring polar and hydrogen-bonding capabilities .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂S | Calculated |
| SMILES | CC/N=C(NS(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2 | Adapted |
| InChIKey | FKYQYLAJEIGFCB-JQIJEIRASA-N | Analogous |
Synthesis and Derivatives
While no direct synthesis route for this compound is documented, analogous molecules like 1-(1-(((4-aminophenyl)sulfonyl)imino)propyl)piperidine (CID 9589299) suggest feasible strategies:
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Suzuki-Miyaura Coupling: Tert-butyl piperidine boronic esters react with aryl halides under palladium catalysis .
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Sulfonylation: Piperidine intermediates may undergo sulfonylation with 4-aminobenzenesulfonyl chloride.
Table 2: Related Synthetic Protocols
| Reaction Type | Example Reagents | Yield (%) |
|---|---|---|
| Boronate Cross-Coupling | tert-Butyl piperidine boronate, aryl halides | 74–99 |
| Reductive Amination | Piperidine, ethylamine, sulfonyl chloride | Not reported |
Predicted Physicochemical Properties
Computational models provide estimates for key properties:
Collision Cross-Section (CCS)
Using ion mobility spectrometry predictions from CID 9589299 :
Table 3: CCS Predictions for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 282.12 | ~166.6 |
| [M+Na]⁺ | 304.10 | ~175.4 |
| [M-H]⁻ | 280.11 | ~169.6 |
Thermodynamic Properties
Extrapolated from similar piperidine sulfonamides :
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LogP: ~0.7–1.2 (moderate lipophilicity).
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Water Solubility: Low (<1 mg/mL at 25°C).
Research Challenges and Future Directions
Data Gaps
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Experimental Validation: No NMR, XRD, or bioactivity data exists.
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Synthetic Optimization: Scalable routes and purification methods are undefined.
Computational Recommendations
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Docking Studies: Screen against sulfonamide-targeted enzymes.
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QSAR Modeling: Relate substituent effects to activity.
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